4-(Difluoromethoxy)-4-methylpiperidine

Description

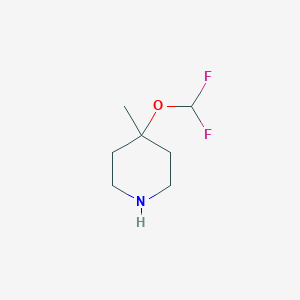

Structure

3D Structure

Properties

Molecular Formula |

C7H13F2NO |

|---|---|

Molecular Weight |

165.18 g/mol |

IUPAC Name |

4-(difluoromethoxy)-4-methylpiperidine |

InChI |

InChI=1S/C7H13F2NO/c1-7(11-6(8)9)2-4-10-5-3-7/h6,10H,2-5H2,1H3 |

InChI Key |

FZKVOTRRCRVDMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Difluoromethoxy 4 Methylpiperidine and Analogous Derivatives

Strategies for Introducing the Difluoromethoxy Moiety

Direct Difluoromethylation of Hydroxyl-Containing Precursors

A direct and convergent approach to synthesizing 4-(difluoromethoxy)-4-methylpiperidine involves the difluoromethylation of a 4-hydroxy-4-methylpiperidine precursor. This tertiary alcohol can be subjected to reagents that generate difluorocarbene (:CF₂), which then inserts into the O-H bond.

One of the most common and practical sources for difluorocarbene is fluoroform (CHF₃) . rsc.orgscientificupdate.comnewdrugapprovals.org Fluoroform is an inexpensive and non-ozone-depleting gas. researchgate.net The reaction is typically performed under basic conditions, where a strong base deprotonates the fluoroform to generate the trifluoromethyl anion (⁻CF₃), which then eliminates a fluoride (B91410) ion to produce difluorocarbene. The highly reactive carbene is then trapped by the alcohol (or more accurately, the corresponding alkoxide) to form the desired difluoromethyl ether.

Another effective reagent for this transformation is diethyl (bromodifluoromethyl)phosphonate . This reagent can generate difluorocarbene under basic conditions and has been successfully used for the difluoromethylation of hydroxyl groups in complex molecules, such as steroids. nih.gov The reaction proceeds by base-mediated P-C bond cleavage, leading to a bromodifluoromethyl anion that subsequently forms the difluorocarbene intermediate.

The general scheme for direct difluoromethylation is outlined below:

Precursor: N-protected 4-hydroxy-4-methylpiperidine

Reagent: Fluoroform (CHF₃) with a strong base (e.g., KOH, t-BuOK) or Diethyl (bromodifluoromethyl)phosphonate with a base.

Mechanism: In-situ generation of difluorocarbene (:CF₂) followed by O-H insertion.

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Fluoroform (CHF₃) | Strong base (e.g., t-BuOK, KOH), aprotic solvent (e.g., DMF, THF) | Inexpensive, atom-economical, environmentally benign. newdrugapprovals.orgresearchgate.net | newdrugapprovals.orgresearchgate.net |

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH), acetonitrile/water | Good yields for complex molecules. nih.gov | nih.gov |

| Chlorodifluoromethane (CHClF₂) | Base, phase-transfer catalyst | Historically used, effective but is an ozone-depleting substance. | N/A |

Indirect Routes for Difluoromethoxy Group Formation

Indirect methods for forming the difluoromethoxy group are less common for simple alkyl ethers but provide alternative pathways. These routes typically involve the construction of the O-CF₂ bond through multi-step sequences. For instance, a precursor containing a suitable leaving group could potentially react with a difluoromethyl-containing nucleophile, although this is less straightforward than carbene-based methods for O-alkylation. More complex strategies might involve radical-based reactions or photoredox catalysis to form the C-O bond, which have been increasingly developed for aryl ethers. google.com

Construction of the Methylpiperidine Ring System

The 4-methylpiperidine (B120128) scaffold is a common motif in medicinal chemistry. ajchem-a.com Its synthesis can be achieved through various cyclization strategies, starting from acyclic precursors. The choice of method often depends on the desired substitution pattern and stereochemistry.

Ring-Closing Strategies and Cyclization Reactions for Piperidine (B6355638) Formation

Several robust methods exist for constructing the piperidine ring. A prominent strategy is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from a linear diene precursor. organic-chemistry.orgwordpress.com For the synthesis of a 4-methylpiperidine derivative, a suitable acyclic amino-diene would be required. Subsequent hydrogenation of the resulting double bond would yield the saturated piperidine ring. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgresearchgate.netdrughunter.com

Reductive amination of dicarbonyl compounds is another classical and effective method. An acyclic amino-ketone or amino-aldehyde can undergo intramolecular cyclization to form a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine.

Other cyclization strategies include:

Intramolecular Michael Addition: An amine can add to an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring.

Dieckmann Cyclization: Intramolecular condensation of a diester containing a nitrogen atom in the backbone can form a β-keto ester, which can be further manipulated to yield the desired piperidine.

Palladium-catalyzed Cyclization: Intramolecular amination of allylic systems provides a powerful route to substituted piperidines. whiterose.ac.uk

| Method | Precursor Type | Key Reagents/Catalysts | Primary Product | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic amino-diene | Grubbs' or Hoveyda-Grubbs' catalysts (Ru-based) | Unsaturated piperidine (tetrahydropyridine) | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Intramolecular Reductive Amination | Amino-dicarbonyl or equivalent | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Saturated piperidine | whiterose.ac.uk |

| Aza-Diels-Alder Reaction | Imine and diene | Lewis acid or organocatalyst | Unsaturated piperidine (tetrahydropyridine) | acs.org |

| Hydrogenation of Pyridines | Substituted pyridine (B92270) | H₂, metal catalyst (e.g., PtO₂, Rh/C) | Saturated piperidine | chemicalbook.comwhiterose.ac.uk |

Stereoselective and Diastereoselective Synthesis of Piperidine Scaffolds

For many pharmaceutical applications, precise control over the stereochemistry of the piperidine ring is essential. The hydrogenation of a substituted pyridine precursor often leads to the cis-diastereomer with high selectivity. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable trans-isomer. whiterose.ac.uk

One-pot multi-component reactions have also been developed to construct highly substituted piperidines with excellent control over multiple contiguous stereocenters. acs.org For example, a four-component reaction involving an aldehyde, a nitroalkene, an amine, and a nucleophile can yield complex piperidine structures with high diastereo- and enantioselectivity, often mediated by organocatalysts like diphenylprolinol silyl (B83357) ether. acs.org

The synthesis of enantiomerically pure piperidines is a significant area of research. ajchem-a.comnih.gov Asymmetric catalysis provides an elegant solution for setting the stereochemistry. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to functionalize dihydropyridines, providing access to enantioenriched 3-substituted tetrahydropyridines which can then be reduced to chiral piperidines. acs.org

Another powerful strategy involves the use of chiral auxiliaries or starting materials from the "chiral pool." For example, a gold-catalyzed cyclization of a homopropargylic amine derived from a chiral sulfinyl imine can lead to the enantioselective synthesis of piperidin-4-ols. nih.gov This modular approach allows for the flexible construction of various substituted chiral piperidines. nih.gov

Advanced Synthetic Transformations Applied to Fluoro-Piperidines

The introduction of fluorine-containing groups and the formation of the saturated heterocyclic ring often rely on advanced synthetic transformations, including transition metal-catalyzed reactions and strategic nucleophilic substitutions.

Transition metals play a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules. Catalytic hydrogenation, dearomatization, and C-H amination are powerful tools for constructing and functionalizing the piperidine scaffold.

A robust method for synthesizing fluorinated piperidines is the hydrogenation of readily available and inexpensive fluoropyridine precursors. nih.gov This approach provides a direct route to the saturated heterocyclic core while retaining the fluorine substituent.

Palladium-catalyzed hydrogenation has proven effective for the cis-selective reduction of a broad range of fluoropyridines. nih.govacs.org Using a heterogeneous catalyst like palladium on carbon (Pd/C), various fluoropyridines can be converted to the corresponding all-cis-fluoropiperidines in good yields and with high diastereoselectivity. nih.gov This method is notable for its robustness, tolerance to air and moisture, and its chemoselectivity, allowing for the reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) rings. nih.govacs.org

Rhodium catalysts have also been successfully employed in a one-pot dearomatization-hydrogenation (DAH) process. nih.gov This strategy utilizes a rhodium complex in conjunction with a hydride source, such as pinacolborane (HBpin), to achieve a highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov However, this method can be sensitive to the purity of reagents and solvents and may be limited in its substrate scope, with 2- and 4-fluoropyridines sometimes leading to hydrodefluorination as a major side reaction. nih.gov

| Catalyst System | Substrate Type | Key Features | Selectivity |

|---|---|---|---|

| Heterogeneous Palladium (e.g., Pd/C) | Various Fluoropyridines | Robust, tolerant to air/moisture, chemoselective over arenes. nih.gov | High cis-diastereoselectivity. nih.govacs.org |

| Homogeneous Rhodium (e.g., Rh-CAAC complex) with HBpin | Fluoropyridines | One-pot dearomatization-hydrogenation; highly diastereoselective. nih.gov | High all-cis-diastereoselectivity. nih.gov |

Intramolecular C-H amination offers a direct and atom-economical method for constructing the piperidine ring by forming a C-N bond from an existing aliphatic C-H bond. This transformation is a powerful strategy for synthesizing N-heterocycles.

Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-halide amides to produce piperidines. nih.govacs.org These reactions proceed using well-defined copper complexes with tris(pyrazolyl)borate ligands. acs.orgresearchgate.net The mechanism can involve copper oxidation states from Cu(I) to Cu(III) and provides a route to piperidines, which is noteworthy as many systems favor the formation of five-membered pyrrolidine (B122466) rings. acs.org

Iron catalysts have also been employed for the intramolecular C(sp³)–H amination of alkyl azides, leading to the formation of six-membered lactams, which are precursors to piperidines. researchgate.net These methods benefit from the use of earth-abundant metals and often proceed with nitrogen gas as the only byproduct.

| Catalyst System | Substrate | Ring Formed | Key Characteristics |

|---|---|---|---|

| Copper-Tris(pyrazolyl)borate Complexes | N-Fluoride Amides | Piperidine | Direct C(sp³)–H amination; applicable to 6-membered ring formation. nih.govacs.org |

| Iron Complexes | Alkyl Azides | Lactam (Piperidine precursor) | Utilizes an earth-abundant metal; N₂ is the sole byproduct. researchgate.net |

| Visible Light (Photocatalyst-free) | 2-Azidobiphenyls | Carbazole | Metal-free conversion under mild conditions in aqueous solution. rsc.org |

Nucleophilic substitution is a fundamental transformation for modifying the piperidine scaffold. A key step in the synthesis of this compound is the conversion of the 4-hydroxy group into the target difluoromethoxy ether. This transformation can be achieved via difluoromethylation of the tertiary alcohol.

The difluoromethylation of alcohols, including tertiary alcohols, can be accomplished using a difluorocarbene precursor. cas.cnchinesechemsoc.org A practical and efficient method employs bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene source, activated by a mild base like potassium acetate (B1210297) (KOAc) or a weak acid like potassium bifluoride (KHF₂). cas.cnrsc.org This reaction proceeds through the direct interaction of the neutral alcohol with difluorocarbene and is compatible with a wide range of functional groups. cas.cn Mechanochemical methods, which involve solvent-free milling, have also been developed for the difluoromethylation of tertiary alcohols, offering a more environmentally benign approach. chinesechemsoc.orgchinesechemsoc.org

Beyond this specific transformation, nucleophilic substitution is widely used to functionalize the piperidine ring. For example, 4-halopiperidines are valuable intermediates because the halide can be readily displaced by various nucleophiles to introduce diverse functionalities at the C-4 position. rasayanjournal.co.in Similarly, nucleophilic aromatic substitution reactions on pyridinium (B92312) ions with piperidine as the nucleophile are well-documented for creating C-N bonds, leading to functionalized piperidino-N-methylpyridinium products. nih.gov

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound necessitates the use of protecting groups for the piperidine nitrogen to prevent unwanted side reactions and to direct the course of the synthesis. The choice of the protecting group is critical and is dictated by its stability under the reaction conditions required for the introduction of the difluoromethoxy group and the ease of its subsequent removal.

N-Protection Strategies (e.g., Boc, Cbz)

The most commonly employed N-protecting groups in the synthesis of piperidine derivatives are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups are favored for their stability across a range of reaction conditions and the well-established protocols for their introduction and removal.

The synthesis of the precursor, N-protected 4-hydroxy-4-methylpiperidine, is a key step. For instance, the N-Boc protected precursor, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, can be synthesized from N-Boc-4-piperidone via the addition of a methyl Grignard reagent or methyllithium. Similarly, the N-Cbz protected analog can be prepared from piperidine-4-carboxylic acid by first introducing the Cbz group, followed by esterification and subsequent reduction.

The selection between Boc and Cbz often depends on the planned synthetic route for introducing the difluoromethoxy group. The Boc group is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Conversely, the Cbz group is stable to a wider range of conditions but is typically removed by catalytic hydrogenation.

| Protecting Group | Abbreviation | Structure | Key Introduction Reagents | Common Cleavage Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | -COOCH₂C₆H₅ | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) |

Deprotection Methodologies (e.g., Fmoc Removal)

While Boc and Cbz are common for the synthesis of the core structure, the fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in the context of creating libraries of analogous derivatives, a common practice in medicinal chemistry. The Fmoc group is notably labile to basic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc and hydrogenation-labile Cbz groups.

The removal of the Fmoc group is typically achieved by treatment with a secondary amine, such as piperidine or its derivatives. cas.cnnovartis.com The mechanism involves a β-elimination pathway. A base removes the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. novartis.com The liberated dibenzofulvene is a reactive Michael acceptor and is trapped by the amine base to prevent side reactions. novartis.com

In the context of 4-methylpiperidine derivatives, 4-methylpiperidine itself has been shown to be an effective reagent for Fmoc removal, often used as a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). chinesechemsoc.orgsci-hub.se Studies comparing piperidine and 4-methylpiperidine for Fmoc deprotection have shown comparable efficacy. novartis.comsci-hub.se The choice of the deprotection agent can be influenced by factors such as reaction kinetics and the potential for side reactions.

| Protecting Group | Deprotection Reagent | Typical Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Fmoc | Piperidine | 20% in DMF | β-elimination |

| Fmoc | 4-Methylpiperidine | 20% in DMF | β-elimination |

| Fmoc | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Catalytic amounts with a scavenger | β-elimination |

Mechanistic Investigations of Key Synthetic Pathways

The introduction of the difluoromethoxy group onto the 4-hydroxy-4-methylpiperidine scaffold is the key chemical transformation in the synthesis of the target compound. Understanding the mechanism of this reaction is crucial for optimizing yield, minimizing byproducts, and controlling stereochemistry where applicable.

Elucidation of Reaction Mechanisms and Transient Intermediates

The O-difluoromethylation of tertiary alcohols, such as the N-protected 4-hydroxy-4-methylpiperidine precursor, is a challenging transformation. A plausible and commonly employed method involves the reaction with a difluorocarbene (:CF₂) source.

The reaction is believed to proceed via the in-situ generation of difluorocarbene from a suitable precursor. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic difluorocarbene, forming a transient zwitterionic intermediate. Subsequent proton transfer, either intramolecularly or intermolecularly, leads to the formation of the difluoromethoxy group.

The nature of the transient intermediates can be influenced by the reaction conditions. In some cases, the initial adduct between the alcohol and difluorocarbene may be in equilibrium with the starting materials. The subsequent proton transfer step is often the rate-determining step and drives the reaction towards product formation. The presence of a base can facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity and promoting the initial attack on the difluorocarbene.

Kinetic and Thermodynamic Considerations in Reaction Control

The O-difluoromethylation of a sterically hindered tertiary alcohol like N-protected 4-hydroxy-4-methylpiperidine can be subject to kinetic and thermodynamic control. The formation of the desired product competes with potential side reactions, such as elimination or rearrangement of the carbocationic character that might develop in the transition state.

Kinetic control would favor the product that is formed fastest, which is often the one with the lowest activation energy barrier. In the context of difluorocarbene insertion, this would be the direct O-H insertion product. Reactions under kinetic control are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.

Thermodynamic control , on the other hand, favors the most stable product. This is achieved by allowing the reaction to reach equilibrium, typically by using higher temperatures and longer reaction times. If the desired difluoromethoxylated product is the most thermodynamically stable species, then conditions favoring thermodynamic control would be beneficial.

The choice of the difluorocarbene source and the reaction conditions (temperature, solvent, and presence of additives) can significantly influence whether the reaction proceeds under kinetic or thermodynamic control. For a sterically hindered substrate, overcoming the activation energy for the desired reaction while avoiding undesired pathways is a key challenge that requires careful consideration of these kinetic and thermodynamic factors.

Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4-(Difluoromethoxy)-4-methylpiperidine. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—researchers can map out the complete covalent framework of the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group, the piperidine (B6355638) ring protons, and the difluoromethoxy group's proton.

Methyl Protons (CH₃): A singlet peak corresponding to the three protons of the methyl group at the C4 position.

Piperidine Ring Protons: A series of multiplets for the axial and equatorial protons on the piperidine ring at positions C2, C3, C5, and C6. The complexity of these signals arises from spin-spin coupling between adjacent, non-equivalent protons.

Difluoromethoxy Proton (-OCHF₂): A characteristic triplet signal resulting from the coupling of the proton with the two adjacent fluorine atoms (²JH-F coupling).

Amine Proton (NH): A broad singlet that may be exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~1.1-1.3 | s (singlet) | N/A |

| Piperidine CH₂ (axial/equatorial) | ~1.5-3.0 | m (multiplet) | Varies |

| NH | Broad s (singlet) | N/A | N/A |

| -OCHF₂ | ~6.3-6.6 | t (triplet) | ²JH-F ≈ 73-75 |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the methyl carbon, the distinct carbons of the piperidine ring, and the carbon of the difluoromethoxy group.

Methyl Carbon (-CH₃): A signal in the aliphatic region of the spectrum.

Piperidine Ring Carbons: Signals for the C4 carbon (a quaternary carbon attached to the methyl and difluoromethoxy groups) and the methylene (B1212753) carbons at C2/C6 and C3/C5.

Difluoromethoxy Carbon (-OCHF₂): This carbon's signal appears as a triplet due to coupling with the two fluorine atoms (¹JC-F coupling).

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | ~20-30 | Singlet |

| Piperidine CH₂ | ~35-50 | Singlet |

| C4 (quaternary) | ~70-80 | Singlet |

| -OCHF₂ | ~115-120 | Triplet |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this analysis is crucial for confirming the presence and electronic environment of the difluoromethoxy group. The spectrum is expected to show a single signal for the two equivalent fluorine atoms, which is split into a doublet by the adjacent proton (²JF-H coupling).

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCHF₂ | ~ -80 to -90 | d (doublet) | ²JF-H ≈ 73-75 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and its mass-to-charge ratio (m/z) is measured. The high-resolution mass spectrum (HRMS) provides the exact molecular weight, allowing for the confirmation of the molecular formula (C₇H₁₃F₂NO). The fragmentation pattern can also corroborate the proposed structure, with characteristic losses of fragments such as the methyl group or parts of the piperidine ring.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the stationary and mobile phases. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected using a UV detector.

Gas Chromatography (GC): For volatile compounds, GC can also be used for purity analysis. It separates components based on their boiling points and interactions with the stationary phase.

These methods are crucial for ensuring that the compound meets the required purity standards for its intended application.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₃F₂NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.89 |

| Hydrogen (H) | 7.93 |

| Fluorine (F) | 22.99 |

| Nitrogen (N) | 8.48 |

| Oxygen (O) | 9.68 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method provides unambiguous information about bond lengths, bond angles, and torsion angles, thereby offering a definitive view of the molecule's conformation in the solid state. While specific X-ray crystallographic data for this compound is not publicly available in the referenced literature, the application of this technique would be indispensable for elucidating its structural and conformational features.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For a molecule like this compound, this analysis would confirm the geometry of the piperidine ring and the spatial arrangement of its substituents.

Based on studies of related substituted piperidines, it is anticipated that the piperidine ring in this compound would adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. iucr.orgnih.gov In this conformation, the substituents at the 4-position—the difluoromethoxy group and the methyl group—would be directed in either axial or equatorial positions. The interplay of steric hindrance and electronic effects would determine the preferred orientation of these groups.

Research on analogous fluorinated piperidines has shown that fluorine-containing substituents can have significant effects on conformational preferences. researchgate.netresearchgate.net For instance, studies on 4-fluoropiperidine (B2509456) derivatives have revealed a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to favorable electrostatic interactions and hyperconjugation. researchgate.net X-ray crystallography has been crucial in confirming these conformational preferences in the solid state. researchgate.netresearchgate.net

If a single crystal of this compound were to be analyzed, the resulting data would be presented in a crystallographic information file (CIF), which includes key parameters such as those hypothetically illustrated in the table below.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations that can be applied to the unit cell. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.45 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1056.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.345 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. No experimental data for this specific compound has been reported in the reviewed sources.

Role As a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

Integration into Privileged Scaffold Design and Chemical Library Synthesis

There is no available scientific literature that describes the use of 4-(Difluoromethoxy)-4-methylpiperidine in the design of privileged scaffolds or its incorporation into chemical libraries for drug discovery. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, and while the piperidine (B6355638) core itself is a well-established privileged structure, the specific contribution or application of the 4-(difluoromethoxy)-4-methyl substitution pattern has not been reported. Consequently, there are no research findings detailing its integration into library synthesis efforts.

Precursor for Complex Heterocyclic Architectures

No published synthetic routes have been identified that utilize this compound as a starting material or intermediate for the construction of more complex heterocyclic architectures. The potential of this specific building block as a precursor remains unexplored in the scientific literature.

Application in Divergent Synthesis Approaches for Molecular Diversity

There are no reported applications of this compound in divergent synthesis strategies. Divergent synthesis aims to create a wide range of structurally distinct molecules from a common intermediate. The potential of this compound to serve as such an intermediate for generating molecular diversity has not been investigated in any published research.

Computational and Theoretical Chemistry Studies on 4 Difluoromethoxy 4 Methylpiperidine Systems

Conformational Analysis and Energetics of Piperidine (B6355638) Rings with Difluoromethoxy Substituents

The piperidine ring typically adopts a low-energy chair conformation. In 4-(Difluoromethoxy)-4-methylpiperidine, the substituents at the C4 position dictate the conformational preferences and the energetic barriers between different forms. The primary conformations of interest are the two chair forms where the N-H bond is either axial or equatorial, and for each of these, the difluoromethoxy group can also exhibit rotational isomerism.

The key factors influencing the conformational stability are:

Steric Hindrance : The methyl and difluoromethoxy groups at the same position create significant steric bulk. In a chair conformation, one of these groups must occupy an axial position while the other is equatorial. Due to its larger size compared to the methyl group, the difluoromethoxy group would be expected to strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

Computational models are essential to quantify these competing steric and electronic effects. The relative energies of the possible conformers can be calculated to determine the most stable structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the expected relative energies for the primary chair conformations, calculated using a representative density functional theory (DFT) method. The lowest energy conformer is set as the reference (0.00 kcal/mol).

| Conformer | 4-Methyl Position | 4-(Difluoromethoxy) Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair 1 | Equatorial | Axial | 2.50 | 1.3 |

| Chair 2 | Axial | Equatorial | 0.00 | 98.7 |

Note: Data are illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental for understanding the electronic properties that govern the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying molecules of this size. researchgate.netnih.gov For this compound, DFT calculations, typically employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:

Optimize Molecular Geometry : Determine the lowest energy three-dimensional structure with high precision.

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the fluorine and oxygen atoms, while positive potential would be found near the N-H proton.

Perform Natural Bond Orbital (NBO) Analysis : NBO analysis helps to quantify specific intramolecular interactions, such as hyperconjugation and hydrogen bonding, providing a deeper understanding of the forces that stabilize certain conformations. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.7 eV | High gap suggests high kinetic stability |

| Dipole Moment | 2.8 D | Indicates significant molecular polarity |

Note: These values are hypothetical predictions based on DFT studies of similar fluorinated organic molecules.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and accuracy compared to DFT. While computationally more demanding, they are often used to calculate highly accurate single-point energies for the conformers optimized with DFT. This serves as a benchmark to validate the DFT results and provide a more reliable prediction of the conformational energy landscape.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. rsc.org An MD simulation of this compound would involve:

System Setup : Placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic physiological conditions.

Force Field Application : Using a classical force field (e.g., AMBER, GROMOS, or OPLS) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation : Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

MD simulations can reveal the conformational landscape by showing transitions between different chair and boat forms, the rotational dynamics of the difluoromethoxy group, and the specific hydrogen bonding patterns and interactions with surrounding solvent molecules. nih.govarxiv.org This provides a comprehensive picture of how the molecule behaves in a dynamic environment.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be predicted. mdpi.com Furthermore, magnetic shielding tensors can be calculated to predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F), which are crucial for structure elucidation. Comparing these computationally predicted spectra with experimental results is a powerful method for confirming the molecular structure and its dominant conformation in solution.

Reactivity can also be predicted using indices derived from quantum chemical calculations. The MEP map and FMO analysis identify the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atom is a likely site for protonation or alkylation, while the acidic N-H proton could be involved in hydrogen bonding or deprotonation reactions. These predictions can guide the design of synthetic routes and help explain observed reaction outcomes.

Emerging Trends and Future Research Directions in Difluoromethoxy Methylpiperidine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Other promising strategies include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and one-pot preparations from amino alcohols, which streamline the formation of the piperidine (B6355638) ring. organic-chemistry.org These methods offer significant improvements in atom economy and reduce waste compared to classical approaches.

| Synthetic Strategy | Key Features | Potential Advantages for Scalability & Sustainability | Relevant Findings |

| Biocatalytic C-H Oxidation & Ni-Electrocatalysis | Two-step modular synthesis, forms C-C bonds efficiently. news-medical.netmedhealthreview.com | Reduces step count from 7-17 to 2-5; avoids costly precious metals like palladium; minimizes protecting group use. news-medical.netmedhealthreview.com | Streamlined synthesis of high-value piperidines for pharmaceuticals. news-medical.net |

| Cp*Ir-Catalyzed N-Heterocyclization | Direct cyclization of primary amines with diols. organic-chemistry.org | High atom economy; good to excellent yields for various cyclic amines. organic-chemistry.org | Efficient for creating five-, six-, and seven-membered cyclic amines. organic-chemistry.org |

| One-Pot Chlorination/Cyclization | Uses SOCl₂ to convert amino alcohols to cyclic amines directly. organic-chemistry.org | Obviates the need for protection/deprotection and activation steps. organic-chemistry.org | Simplifies the classical sequence for synthesizing cyclic amines. organic-chemistry.org |

| Microwave-Assisted Cyclocondensation | Reaction of alkyl dihalides with primary amines in aqueous media. organic-chemistry.org | Rapid reaction times; use of water as a solvent. organic-chemistry.org | An efficient method for N-heterocycle synthesis. organic-chemistry.org |

Exploration of Novel Reactivities and Selectivities of the Difluoromethoxy-Piperidine Moiety

The presence of the difluoromethoxy (-OCF₂H) group at the 4-position of the piperidine ring is expected to impart unique electronic properties that can be exploited for novel chemical transformations. This group is strongly electron-withdrawing, which can influence the nucleophilicity of the piperidine nitrogen and the reactivity of adjacent positions. Future research will likely focus on how this moiety directs functionalization and participates in new reactions.

For instance, radical-mediated cyclization reactions, which have been developed for creating various piperidine structures, could be explored. nih.gov The electronic nature of the difluoromethoxy group could influence the regioselectivity and stereoselectivity of intramolecular radical additions. Furthermore, the development of new catalytic systems, such as the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes, presents an opportunity to generate diverse piperidine derivatives under mild conditions. nih.gov Investigating the compatibility and selectivity of such reactions with the difluoromethoxy-piperidine scaffold will be a key area of future study.

Advanced Stereochemical Control and Asymmetric Synthesis Methodologies

Many bioactive piperidine-containing molecules are chiral, with their biological activity being highly dependent on their specific stereochemistry. Therefore, the development of robust methods for the asymmetric synthesis of 4-(Difluoromethoxy)-4-methylpiperidine is a critical research objective. Achieving precise control over the stereocenters on the piperidine ring requires sophisticated synthetic strategies.

One powerful approach is the catalytic asymmetric [4+2] annulation of imines with allenes, which can furnish highly functionalized piperidine derivatives with excellent enantioselectivity using chiral phosphine (B1218219) catalysts. nih.gov Another prominent strategy involves the use of chiral auxiliaries. For example, diastereoselective reactions of N-(tert-butylsulfinyl)-imines have proven effective for the synthesis of α-chiral piperidines. acs.orgtulane.eduorganic-chemistry.org This method provides access to enantioenriched piperidines with high diastereoselectivity. acs.orgtulane.eduorganic-chemistry.org Future work will focus on adapting these state-of-the-art methodologies to control the stereochemistry of the target molecule.

| Asymmetric Method | Catalyst / Reagent | Key Transformation | Reported Selectivity |

| Catalytic Annulation | Chiral Phosphepine Catalyst | [4+2] annulation of imines with allenes. nih.gov | Very good stereoselectivity. nih.gov |

| Chiral Auxiliary Approach | N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. acs.orgtulane.eduorganic-chemistry.org | Diastereoselective addition to form α-substituted piperidines. acs.orgtulane.eduorganic-chemistry.org | Typically >90:10 diastereomeric ratio. acs.orgtulane.edu |

| Nitro-Mannich/Reduction Cyclization | Organocatalysts | Asymmetric desymmetrization approaches. nih.gov | Can lead to good enantioselectivity and yields. nih.gov |

Integration with Automation, Flow Chemistry, and High-Throughput Synthesis Platforms

The integration of modern technologies such as automation and continuous flow chemistry is set to revolutionize the synthesis of complex molecules like this compound. These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, faster optimization, and seamless scalability.

Flow microreactors have been successfully used for the synthesis of piperidine derivatives via electroreductive cyclization. nih.govresearchgate.net The large surface-area-to-volume ratio in these reactors allows for efficient mass and heat transfer, leading to higher yields and shorter reaction times compared to conventional batch reactions. nih.govresearchgate.net Continuous flow protocols have also been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.orgtulane.eduorganic-chemistry.org

Furthermore, the automation of multi-step syntheses is becoming increasingly feasible. Systems using open-source software and accessible hardware, such as a Raspberry Pi computer, have been demonstrated for the machine-assisted, multi-step flow preparation of related heterocyclic compounds. researchgate.net Applying such automated platforms to the synthesis of this compound would enable rapid library generation for structure-activity relationship studies and facilitate on-demand production.

| Technology Platform | Key Advantages | Application Example | Reported Outcome |

| Flow Microreactors | Enhanced mass/heat transfer, improved safety, scalability. nih.govresearchgate.netpatsnap.com | Electroreductive cyclization of imines with dihaloalkanes. nih.govresearchgate.net | Good yields, preparative scale synthesis in ~1 hour. nih.govresearchgate.net |

| Continuous Flow Protocol | Rapid reaction times (minutes), high throughput, precise control. acs.orgtulane.eduorganic-chemistry.org | Diastereoselective synthesis of α-chiral piperidines. acs.orgtulane.eduorganic-chemistry.org | >80% yield and >90:10 dr within minutes. acs.orgtulane.edu |

| Automated Synthesis | Simultaneous control of multiple devices, reproducibility, unattended operation. researchgate.net | Machine-assisted multi-step synthesis of piperazine-2-carboxamide. researchgate.net | Successful integration of sequential catalytic flow reactions. researchgate.net |

Q & A

Q. How can degradation pathways of this compound under physiological conditions be systematically analyzed?

- Methodological Answer : Perform forced degradation studies (acid/base, oxidative, thermal stress) and identify degradants via LC-HRMS/MS . Use isotopic labeling to trace bond cleavage sites. Validate mechanisms with density functional theory (DFT) calculations on reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.